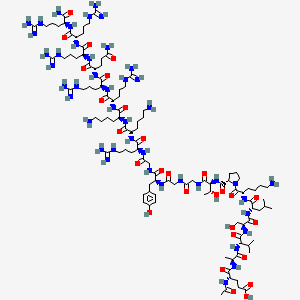
PACAP-Related Peptide (PRP), human
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
PACAP-Related Peptide (PRP), human is a 29 amino-acid region of the PACAP precursor protein.
Applications De Recherche Scientifique
Molecular Evolution and Potential Functions
PACAP-related peptide (PRP) and PACAP are structurally related and encoded in the same transcripts. The evolution of mammalian PRPs from GHRHs in non-mammals is a focus of study. New research suggests that PRP plays a physiological role in non-mammalian vertebrates, possibly lost in mammals due to the loss of its receptor. This information could elucidate PRP functions in vertebrates (Tam, Lee, & Chow, 2007).
Biological Functions in Low Vertebrates
Studies on PRP/PACAP in non-mammalian vertebrates, especially fish, have shown their role as growth-promoting factors. Recombinant expression of fish PRP and PACAP in mammalian cells and bacteria demonstrated enhanced growth rates in fish. This finding could help understand the neuroendocrine axis regulating growth in non-mammalian vertebrates (Lugo et al., 2008).
Reproductive Hormone Control in Teleosts
Research using goldfish as a model showed that PRP controls the expression of reproductive hormones in the brain, pituitary, and ovary, suggesting a function of PRP in regulating reproduction. This discovery opens new research directions in studying neuroendocrine control of reproduction in teleosts and other non-mammalian vertebrates (Tam et al., 2011).
Role in Immune System Modulation
PACAP and PRP transcripts in brown trout showed modulation during acute viral and bacterial septicaemic infections, indicating a role in active immune responses against pathogens. This suggests that the PACAP system is involved in immune responses in fish (Gorgoglione et al., 2015).
Potential Neuroprotective Effects
Studies have indicated that PACAP and PRP may have neuroprotective properties, protecting neuronal cells from various neurotoxic effects. This potential makes them promising therapeutic agents in neurodegenerative disorders (Dejda, Sokołowska, & Nowak, 2005).
Propriétés
Nom du produit |
PACAP-Related Peptide (PRP), human |
|---|---|
Formule moléculaire |
C₁₃₉H₂₂₉N₄₁O₄₂ |
Poids moléculaire |
3146.57 |
Séquence |
One Letter Code: DVAHGILNEAYRKVLDQLSAGKHLQSLVA |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



